
2-(2-Propoxyethoxy)aniline
説明
2-(2-Propoxyethoxy)aniline is a specialty product for proteomics research . It has a molecular formula of C11H17NO2 and a molecular weight of 195.26 .
Synthesis Analysis
The synthesis of anilines, including this compound, involves various methods and applications. Classical and modern approaches are used, providing an overview of the reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates . Aniline synthesis is a potentially transformative reaction that uses light and two transition-metal catalysts to make products known as anilines .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H17NO2 . This compound has a molecular weight of 195.26 g/mol .Chemical Reactions Analysis
Anilines, including this compound, are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities .科学的研究の応用
Sensor Technology
- Potentiometric Sensors : Aniline derivatives, including poly(aniline), have been used in sensor technology. Specifically, poly(aniline) demonstrates pH-dependent properties, making it suitable for applications like pH electrodes and sensors that react to proton generation or consumption (Shoji & Freund, 2001).
Polymer Science
- Conductive Polymers : Aniline derivatives, such as polyaniline (PANI), are extensively studied for their conductive properties. PANI has potential applications in areas like alternative energy sources, optical information storage, and non-linear optics due to its ability to undergo oxidation and reduction processes (Gospodinova & Terlemezyan, 1998).
Environmental Science
- Water Treatment : Research has shown the efficacy of aniline derivatives in wastewater treatment, particularly in the degradation of pollutants like aniline in acidic environments. Methods like peroxi-coagulation have been explored for organic carbon removal from aniline solutions, highlighting the potential of these compounds in environmental remediation (Brillas, Sauleda & Casado, 1997).
Chemical Synthesis
- Organic Synthesis : Aniline derivatives are used in the synthesis of various organic compounds. For instance, radical arylation reactions involving anilines have been developed to produce aminobiphenyls, demonstrating the role of aniline derivatives in organic chemical synthesis (Hofmann, Jasch & Heinrich, 2014).
Corrosion Inhibition
- Anticorrosive Applications : Certain aniline derivatives, like aromatic epoxy monomers, have shown effectiveness as corrosion inhibitors for metals like carbon steel in acidic solutions. This application is significant in industries where metal corrosion is a major concern (Dagdag et al., 2019).
Electrochemistry
- Electrochemical Studies : Aniline derivatives are subjects of study in electrochemistry, particularly in understanding the polymerization and redox behavior of substances like polyaniline. These studies contribute to a deeper understanding of conductive polymers and their applications (Kang, Neoh & Tan, 1998).
Dielectric Studies
- Dielectric Properties : Research into the dielectric properties of mixtures involving aniline and alkoxyethanols in non-polar solvents has been conducted. Such studies are crucial in understanding molecular interactions and the formation of hydrogen bonds, with implications for materials science and electronics (Basha, 2017).
特性
IUPAC Name |
2-(2-propoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-7-13-8-9-14-11-6-4-3-5-10(11)12/h3-6H,2,7-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWRXRQJZFGKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B3169695.png)
![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3169697.png)
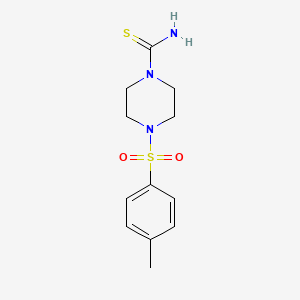
amine](/img/structure/B3169714.png)
![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B3169716.png)
![[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3169717.png)
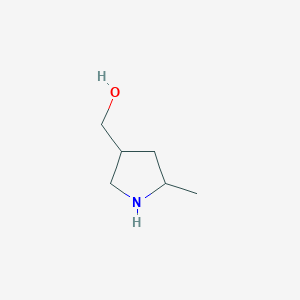

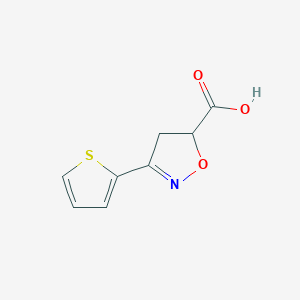
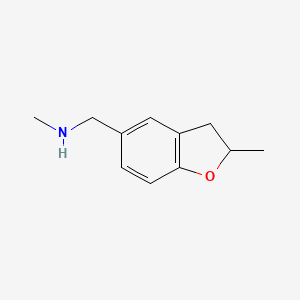
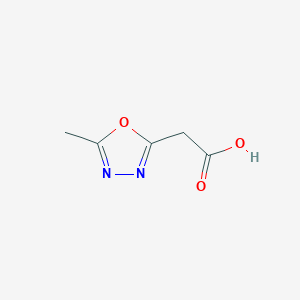
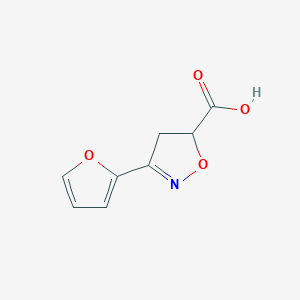
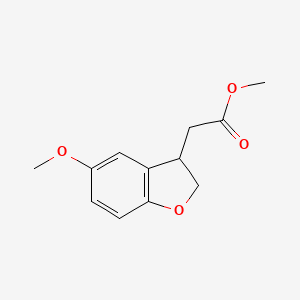
![2-Chloro-6-methoxybenzo[d]oxazole](/img/structure/B3169793.png)
